
C12H14BrIO5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties. It is a derivative of oxane, a six-membered ring containing oxygen, and features multiple hydroxyl groups, making it a polyol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H14BrIO5 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromophenol and iodinated compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Reaction Steps: The synthetic route may involve halogenation, etherification, and hydroxylation reactions. For instance, bromophenol can undergo iodination to introduce the iodine atom, followed by etherification with an oxane derivative to form the final compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Raw Material Procurement: Sourcing high-purity bromophenol and iodinated intermediates.
Reaction Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C12H14BrIO5: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine and iodine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and iodine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
C12H14BrIO5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C12H14BrIO5 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
C12H14BrIO5: can be compared with other similar compounds, such as:
- (2-bromo-5-iodophenyl)(cyclopentyl)methanol : This compound also contains bromine and iodine atoms but differs in its structural framework and functional groups.
- (2R,3S,4R,5S,6R)-2-(4-bromophenoxy)-6-(iodomethyl)oxane-3,4,5-triol : A stereoisomer with different spatial arrangement of atoms, leading to distinct chemical properties.
The uniqueness of This compound
Properties
Molecular Formula |
C12H14BrIO5 |
|---|---|
Molecular Weight |
445.04 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-6-(iodomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14BrIO5/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,15-17H,5H2 |
InChI Key |
KMKUGSBGWATLAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CI)O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


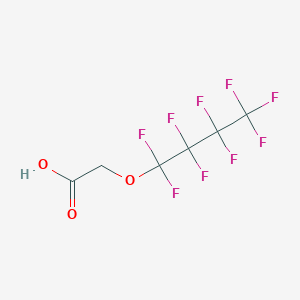
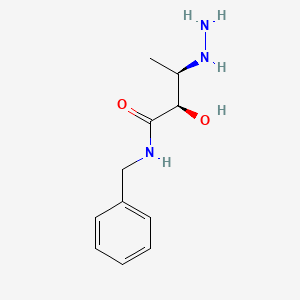
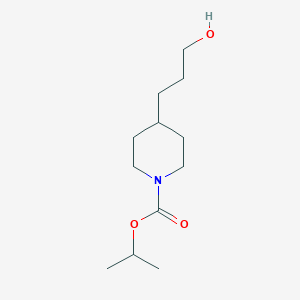
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
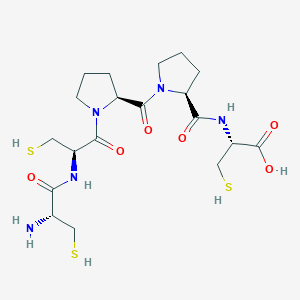
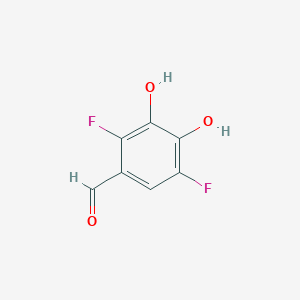
![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
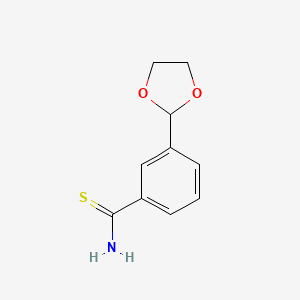
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
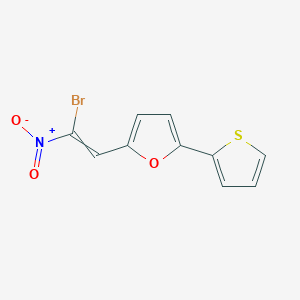
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
